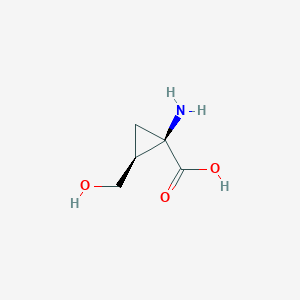

(1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid

Vue d'ensemble

Description

(1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors followed by functional group transformations.

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. Enzymatic methods have also been explored for the synthesis of chiral cyclopropane derivatives, providing an efficient and environmentally friendly alternative to traditional chemical synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

(1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amino group can be reduced to form amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted cyclopropane derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Applications De Recherche Scientifique

Agricultural Science

AHCA is primarily studied for its role as an ethylene precursor. Ethylene plays a crucial role in plant growth and development, influencing processes such as fruit ripening, flower wilting, and leaf fall. Research has indicated that AHCA can enhance ethylene production in plants, thereby improving agricultural yield and quality.

Case Study: Ethylene Production Enhancement

A study published in Helvetica Chimica Acta demonstrated that the application of AHCA significantly increased ethylene production in tomato plants, leading to improved fruit quality and shelf life . The study concluded that AHCA could be utilized as a growth regulator in horticulture.

Biochemistry

In biochemistry, AHCA serves as a valuable tool for studying amino acid metabolism and protein synthesis. Its unique cyclopropane structure allows researchers to explore the effects of structural modifications on biological activity.

Case Study: Amino Acid Metabolism

Research has shown that AHCA can act as an amino acid analog, influencing metabolic pathways in microorganisms. This property makes it a potential candidate for studying metabolic disorders and developing therapeutic strategies .

Pharmaceutical Research

AHCA's structural properties have led to investigations into its potential as a pharmaceutical agent. Its ability to mimic natural compounds suggests possible applications in drug design and development.

Case Study: Drug Development Potential

A recent investigation highlighted the potential of AHCA derivatives in developing novel analgesics. The study indicated that modifications to the cyclopropane structure could lead to compounds with enhanced pain-relieving properties while minimizing side effects .

Comparative Analysis of Applications

Mécanisme D'action

The mechanism by which (1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The pathways involved often include binding to active sites or allosteric sites on the enzyme, leading to changes in enzyme activity and subsequent biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other chiral cyclopropane derivatives such as (1R,2S)-2-aminocyclopentanecarboxylic acid and (1S,2R)-2-amino-4-methylenecyclopentanecarboxylic acid. These compounds share structural similarities but differ in their functional groups and stereochemistry .

Uniqueness

What sets (1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid apart is its specific combination of functional groups and chiral centers, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted research and applications in various scientific fields .

Activité Biologique

(1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid (often abbreviated as AHCC) is a chiral cyclopropane derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an amino group and a hydroxymethyl group, which contribute to its reactivity and interactions within biological systems. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Profile

- IUPAC Name : (1R,2S)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

- Molecular Formula : CHNO

- Molecular Weight : 131.13 g/mol

- CAS Number : 127181-31-1

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been studied for its potential role as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, it may inhibit 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial in the biosynthesis of the plant hormone ethylene .

- Ligand Activity : The compound acts as a ligand in biochemical assays, facilitating the study of receptor interactions and signaling pathways.

- Therapeutic Applications : Research indicates that it may have therapeutic potential in treating conditions linked to dysregulated enzyme activity, such as certain cancers and metabolic disorders .

Case Studies and Experimental Data

- Inhibition Studies : A study demonstrated that this compound effectively inhibited ACO activity in vitro. The inhibition was characterized by a decrease in ethylene production in various plant tissues, suggesting its potential use as a growth regulator in agricultural applications .

- Pharmacological Potential : In pharmacological assessments, the compound showed promise as a lead molecule for drug development targeting metabolic enzymes. Its unique structure allows for selective binding to enzyme active sites, potentially leading to reduced side effects compared to traditional inhibitors .

- Toxicity and Safety Profiles : Toxicological evaluations indicated that this compound exhibits low toxicity in mammalian cell lines at concentrations up to 50 µM. This safety profile supports further exploration for therapeutic uses .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| (1R,2S)-2-Aminocyclopentanecarboxylic acid | Structure | Moderate enzyme inhibition | Similar chiral center but different ring structure |

| (1S,2R)-2-Amino-4-methylenecyclopentanecarboxylic acid | Structure | Weak receptor binding | Less potent than AHCC |

Future Directions

Research on this compound is still evolving. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.

- In Vivo Studies : Testing in animal models to evaluate therapeutic efficacy and safety.

- Synthetic Modifications : Exploring derivatives of this compound to enhance its biological activity and reduce any potential side effects.

Propriétés

IUPAC Name |

(1R,2S)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-5(4(8)9)1-3(5)2-7/h3,7H,1-2,6H2,(H,8,9)/t3-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCQSJYTXRPREU-NQXXGFSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@]1(C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20925807 | |

| Record name | 1-Amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127181-31-1 | |

| Record name | 1-Amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.